molecular formula C10H15NO B1598503 1-(2-Ethoxyphenyl)ethanamine CAS No. 603945-49-9

1-(2-Ethoxyphenyl)ethanamine

Cat. No.: B1598503
CAS No.: 603945-49-9
M. Wt: 165.23 g/mol
InChI Key: LMUHGWYMCFSWBA-UHFFFAOYSA-N
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Description

1-(2-Ethoxyphenyl)ethanamine is an organic compound with the molecular formula C10H15NO. It belongs to the class of amines, which are characterized by the presence of a nitrogen atom bonded to one or more alkyl or aryl groups. This compound is notable for its aromatic structure, which includes an ethoxy group attached to a phenyl ring, and an ethanamine chain.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2-Ethoxyphenyl)ethanamine can be synthesized through several methods. One common approach involves the reaction of 2-ethoxybenzaldehyde with nitromethane in the presence of a base to form 2-ethoxy-β-nitrostyrene. This intermediate is then reduced using a suitable reducing agent, such as lithium aluminum hydride, to yield this compound.

Industrial Production Methods: In industrial settings, the production of this compound may involve catalytic hydrogenation of 2-ethoxy-β-nitrostyrene under high pressure and temperature conditions. This method is preferred for large-scale production due to its efficiency and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Ethoxyphenyl)ethanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imines or oximes.

    Reduction: Reduction reactions can further modify the amine group to form secondary or tertiary amines.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are frequently used.

    Substitution: Electrophilic substitution reactions often require catalysts such as iron(III) chloride or sulfuric acid.

Major Products:

    Oxidation: Formation of imines or oximes.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Various substituted aromatic compounds depending on the electrophile used.

Scientific Research Applications

1-(2-Ethoxyphenyl)ethanamine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving amine metabolism and enzyme interactions.

    Medicine: Research into potential pharmaceutical applications, including its role as a precursor for drug development.

    Industry: Utilized in the production of dyes, polymers, and other industrial chemicals.

Mechanism of Action

The mechanism by which 1-(2-ethoxyphenyl)ethanamine exerts its effects involves interactions with various molecular targets. The amine group can form hydrogen bonds with biological molecules, influencing their structure and function. The aromatic ring allows for π-π interactions with other aromatic systems, which can affect enzyme activity and receptor binding.

Comparison with Similar Compounds

    1-(2-Methoxyphenyl)ethanamine: Similar structure but with a methoxy group instead of an ethoxy group.

    1-(2-Hydroxyphenyl)ethanamine: Contains a hydroxy group, leading to different chemical properties and reactivity.

    1-(2-Chlorophenyl)ethanamine:

Uniqueness: 1-(2-Ethoxyphenyl)ethanamine is unique due to the presence of the ethoxy group, which influences its solubility, reactivity, and potential applications in various fields. The ethoxy group provides a balance between hydrophilicity and hydrophobicity, making it versatile for different chemical environments.

Properties

IUPAC Name

1-(2-ethoxyphenyl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO/c1-3-12-10-7-5-4-6-9(10)8(2)11/h4-8H,3,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMUHGWYMCFSWBA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C(C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20398577, DTXSID301280864
Record name 1-(2-ethoxyphenyl)ethanamine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (-)-2-Ethoxy-α-methylbenzenemethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301280864
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

76279-34-0, 603945-49-9
Record name (-)-2-Ethoxy-α-methylbenzenemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=76279-34-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(2-ethoxyphenyl)ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20398577
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (-)-2-Ethoxy-α-methylbenzenemethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301280864
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(2-ethoxyphenyl)ethan-1-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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